
Cefcanel daloxate
Übersicht
Beschreibung
Cefcanel daloxate is a novel oral cephalosporin prodrug. It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the respiratory tract and otorhinolaryngologic regions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cefcanel Daloxat umfasst mehrere wichtige Schritte:
Veresterung: Das 7-Aminocephem-Derivat wird bei Raumtemperatur mit Ethylacetoacetat umgesetzt, um das 3-Aminocrotonat-Derivat zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von Cefcanel Daloxat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefcanel Daloxat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindungen in Cefcanel Daloxat werden im Körper hydrolysiert, um das aktive Cefcanel freizusetzen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Cephem-Ring.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure Bedingungen (z. B. Salzsäure in Methanol-Dichlormethan) werden häufig für die Hydrolyse verwendet.
Kondensation: Dicyclohexylcarbodiimid in Dichlormethan wird für Kondensationsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
Cefcanel Daloxat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Cefcanel Daloxat entfaltet seine Wirkung durch die Hemmung bakterieller Penicillin-bindender Proteine (PBPs). Diese Proteine sind für die Synthese bakterieller Zellwände unerlässlich. Durch die Bindung an PBPs stört Cefcanel Daloxat die Zellwandsynthese, was zum Absterben der Bakterien führt . Die Verbindung ist ein Prodrug, d. h. sie wird im Körper in ihre aktive Form, Cefcanel, umgewandelt .
Ähnliche Verbindungen:
- Cefdinir
- Cefprozil
- Cefetamet Pivoxil
- Cefcapene Pivoxil
- S-1090
Vergleich: Cefcanel Daloxat ist unter den Cephalosporinen aufgrund seiner doppelten Cephem-Ester-Struktur einzigartig, die seine orale Bioverfügbarkeit erhöht . Im Vergleich zu anderen Cephalosporinen hat Cefcanel Daloxat eine stärkere Aktivität gegen gramnegative bakterielle Infektionen gezeigt . Darüber hinaus ermöglichen seine pharmakokinetischen Eigenschaften eine effektive Behandlung mit niedrigeren Dosen, wodurch das Risiko von Nebenwirkungen verringert wird .
Wirkmechanismus
Cefcanel daloxate exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of bacterial cell walls. By binding to PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death . The compound is a prodrug, meaning it is converted into its active form, cefcanel, in the body .
Vergleich Mit ähnlichen Verbindungen
- Cefdinir
- Cefprozil
- Cefetamet pivoxil
- Cefcapene pivoxil
- S-1090
Comparison: Cefcanel daloxate is unique among cephalosporins due to its double cephem ester structure, which enhances its oral bioavailability . Compared to other cephalosporins, this compound has shown greater activity against Gram-negative bacterial infections . Additionally, its pharmacokinetic properties allow for effective treatment with lower doses, reducing the risk of side effects .
Biologische Aktivität
Cefcanel daloxate is a novel cephalosporin prodrug that has garnered attention for its antimicrobial properties and pharmacokinetic profile. This article delves into its biological activity, focusing on its efficacy against various bacterial strains, pharmacokinetics, and clinical outcomes based on recent studies.
Overview of this compound
This compound hydrochloride is a double ester prodrug of cefcanel, designed for oral administration. Upon ingestion, it is metabolized to release cefcanel, which exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The prodrug mechanism enhances the bioavailability and stability of cefcanel in the gastrointestinal tract.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied. A notable study investigated the disposition of a single oral dose (300 mg) in healthy volunteers. Key findings include:
- Bioavailability : The absolute oral bioavailability of cefcanel is approximately 40% after administration of this compound .
- Metabolism : After hydrolysis in the intestinal lumen, cefcanel is rapidly absorbed into the bloodstream, with significant urinary excretion of metabolites such as mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE) .
- Excretion : The majority of cefcanel and its metabolites are eliminated through urine, with a rapid decline in plasma concentrations post-administration .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | ~40% |
Peak Plasma Concentration (Cmax) | 38.2 ± 3.8% |
Time to Peak Concentration (tmax) | 1 hr |
Urinary Excretion (% of dose) | Variable (3-34%) |
Antimicrobial Activity
Cefcanel exhibits potent antimicrobial activity against a range of pathogens. In comparative studies:
- It demonstrated higher efficacy against Streptococcus pyogenes compared to penicillin, with clinical cure rates around 70% in treated patients .
- In vitro studies revealed strong activity against Haemophilus influenzae , Escherichia coli , and Klebsiella pneumoniae , indicating its broad-spectrum potential .
Clinical Studies
A multicenter randomized trial evaluated the efficacy and safety of this compound versus penicillin in treating acute pharyngotonsillitis caused by Group A beta-hemolytic streptococci (GAS). Key outcomes included:
- Efficacy : Clinical cure rates were comparable between this compound (300 mg bid) and penicillin (PcV 300 mg tid), with bacterial elimination rates of 82.8% for cefcanel compared to 89.8% for penicillin .
- Safety : Adverse events were similar across treatment groups, suggesting a favorable safety profile for this compound .
Table 2: Efficacy Outcomes in Clinical Trials
Treatment Group | Clinical Cure Rate (%) | Bacterial Elimination Rate (%) |
---|---|---|
This compound 300 mg bid | ~70 | 82.8 |
Penicillin (PcV) | ~70 | 89.8 |
This compound 150 mg bid | 57.4 | Lower than higher doses |
This compound 600 mg daily | 54.4 | Significantly lower |
Case Studies and Observations
Several case studies have highlighted the clinical utility of this compound in treating infections resistant to other antibiotics. Its stability against beta-lactamase-producing organisms further enhances its therapeutic potential.
Eigenschaften
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYEZPDRKXESR-XHSUIHOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97275-40-6 | |
Record name | Cefcanel daloxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFCANEL DALOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.